Welcome to the BenchChem Online Store!
molecular formula C16H16N4O3 B1243777 Chinoin 1045 CAS No. 70999-42-7

Chinoin 1045

Cat. No. B1243777
M. Wt: 312.32 g/mol
InChI Key: ZEKGTEVPPLLXID-AUXBAGKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04456752

Procedure details

0.73 g. (0.002 moles) of 9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are dissolved in 2 ml. of dimethyl sulfoxide. To the solution 0.2 ml. (0.002 moles) of phenyl hydrazine and 0.5 ml. (0.004 moles) of N,N-dimethylaniline are added. Thereafter the reaction mixture is allowed to stand for three days. The precipitated crystals are filtered off and washed with methanol. The product is purified by alkaline/acidic precipitation. 0.4 g. (64.0%) of 9-(phenylhydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are obtained, melting at 254° to 255° C.
Name
9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.002 mol
Type
reactant
Reaction Step Three
Quantity
0.004 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
9-(phenylhydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Yield
64%

Identifiers

REACTION_CXSMILES
Br[C:2]1(Br)[C:7]2=[N:8][CH:9]=[C:10]([C:13]([OH:15])=[O:14])[C:11](=[O:12])[N:6]2[CH:5]([CH3:16])[CH2:4][CH2:3]1.[C:18]1([NH:24][NH2:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.CN(C)C1C=CC=CC=1>CS(C)=O>[C:18]1([NH:24][N:25]=[C:2]2[C:7]3=[N:8][CH:9]=[C:10]([C:13]([OH:15])=[O:14])[C:11](=[O:12])[N:6]3[CH:5]([CH3:16])[CH2:4][CH2:3]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Quantity
0.002 mol
Type
reactant
Smiles
BrC1(CCC(N2C1=NC=C(C2=O)C(=O)O)C)Br
Step Two
Name
solution
Quantity
0.2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0.002 mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Four
Name
Quantity
0.004 mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals are filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The product is purified by alkaline/acidic precipitation

Outcomes

Product
Details
Reaction Time
3 d
Name
9-(phenylhydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Type
product
Smiles
C1(=CC=CC=C1)NN=C1CCC(N2C1=NC=C(C2=O)C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.